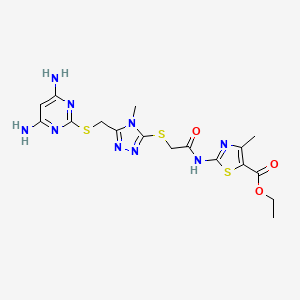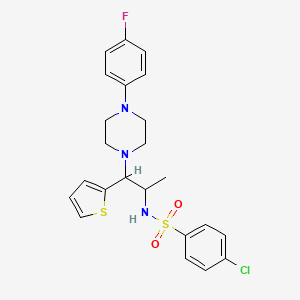
2-(2-((5-(((4,6-diaminopyrimidin-2-yl)thio)méthyl)-4-méthyl-4H-1,2,4-triazol-3-yl)thio)acétamido)-4-méthylthiazole-5-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-((5-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H21N9O3S3 and its molecular weight is 495.6. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-((5-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-((5-(((4,6-diaminopyrimidin-2-yl)thio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anticancéreuses
Les dérivés de la pyrimidine ont été trouvés pour avoir des propriétés anticancéreuses. Ils peuvent moduler la leucémie myéloïde et sont utilisés dans les traitements de la leucémie . Ils ont également des applications potentielles dans le traitement du cancer du sein et de la fibrose pulmonaire idiopathique .
Applications antimicrobiennes et antifongiques
Des composés avec un cycle pyrimidine ont été rapportés pour présenter des propriétés antimicrobiennes et antifongiques . Cela les rend potentiellement utiles dans le développement de nouveaux médicaments antimicrobiens et antifongiques .
Applications anti-inflammatoires
Les pyrimidines ont été trouvées pour avoir des effets anti-inflammatoires. Elles peuvent inhiber l'expression et les activités de certains médiateurs inflammatoires vitaux . Cela les rend potentiellement utiles dans le développement de nouveaux médicaments anti-inflammatoires .
Applications cardiovasculaires
Les dérivés de la pyrimidine ont été trouvés pour avoir des effets cardiovasculaires, y compris agir comme agents antihypertenseurs . Cela les rend potentiellement utiles dans le traitement des maladies cardiovasculaires .
Applications antidiabétiques
Les dérivés de la pyrimidine ont été trouvés pour avoir des propriétés antidiabétiques . Cela les rend potentiellement utiles dans le traitement du diabète .
Applications antiparasitaires
Les dérivés de la pyrimidine ont été trouvés pour avoir des propriétés antiparasitaires . Cela les rend potentiellement utiles dans le traitement des infections parasitaires .
Applications antituberculeuses
Les dérivés de la pyrimidine ont été trouvés pour avoir des propriétés antituberculeuses . Cela les rend potentiellement utiles dans le traitement de la tuberculose .
Applications antivirales
Les dérivés de la pyrimidine ont été trouvés pour avoir des propriétés antivirales . Cela les rend potentiellement utiles dans le traitement des infections virales .
Mécanisme D'action
Target of Action
The compound, also known as ethyl 2-{2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4-methyl-1,3-thiazole-5-carboxylate, is a derivative of 2-aminopyrimidine . It primarily targets Trypanosoma brucei rhodesiense , a causative organism of sleeping sickness, and Plasmodium falciparum NF54 , a causative organism of malaria .
Mode of Action
It is known that 2-aminopyrimidine derivatives exhibit antitrypanosomal and antiplasmodial activities . The compound likely interacts with these targets, causing changes that inhibit their growth or survival.
Biochemical Pathways
The compound affects the biochemical pathways of the targeted organisms, leading to downstream effects that inhibit their growth or survival
Result of Action
The compound exhibits quite good antitrypanosomal activity and excellent antiplasmodial activity . This suggests that it effectively inhibits the growth or survival of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54.
Propriétés
IUPAC Name |
ethyl 2-[[2-[[5-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N9O3S3/c1-4-29-14(28)13-8(2)20-16(32-13)23-12(27)7-31-17-25-24-11(26(17)3)6-30-15-21-9(18)5-10(19)22-15/h5H,4,6-7H2,1-3H3,(H,20,23,27)(H4,18,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPDJDUSMBDOMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)CSC3=NC(=CC(=N3)N)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N9O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)
![4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2379447.png)

![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2379450.png)

![Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2379457.png)
![9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379458.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2379460.png)
![6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2379463.png)
![4-[(2,5-dimethylphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine](/img/structure/B2379464.png)

![N-[(4-bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2379466.png)

